molecular formula C12H8N2O2 B13932890 Benzo[f][1,7]naphthyridine, 4,6-dioxide CAS No. 61564-15-6

Benzo[f][1,7]naphthyridine, 4,6-dioxide

Cat. No.: B13932890
CAS No.: 61564-15-6
M. Wt: 212.20 g/mol
InChI Key: QSCNVTROCAVWKT-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridine, 4,6-dioxide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their interesting chemical reactivity and biological properties. This compound exhibits a wide spectrum of biological activities, including bactericidal, fungicidal, and cancerostatic properties .

Chemical Reactions Analysis

Types of Reactions

Benzo[f][1,7]naphthyridine, 4,6-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate, ethyl acrylate, maleic anhydride, and phenyl isocyanate. Reaction conditions often involve heating in solvents such as dimethylformamide (DMF) or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions include tetracyclic compounds, such as benzopyrrolo-, benzopyrroline-, or benzopyrrolidine-naphthyridines, which are obtained through cycloaddition reactions .

Mechanism of Action

The mechanism of action of Benzo[f][1,7]naphthyridine, 4,6-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s biological activities are attributed to its ability to form complexes with metal ions and its reactivity towards nucleophiles and electrophiles . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[f][1,7]naphthyridine, 4,6-dioxide include:

Uniqueness

This compound is unique due to its specific structural arrangement and the presence of two oxygen atoms at the 4 and 6 positions. This structural feature contributes to its distinct chemical reactivity and biological properties compared to other naphthyridine derivatives .

Properties

CAS No.

61564-15-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

4-oxidobenzo[f][1,7]naphthyridin-6-ium 6-oxide

InChI

InChI=1S/C12H8N2O2/c15-13-7-3-5-10-9-4-1-2-6-11(9)14(16)8-12(10)13/h1-8H

InChI Key

QSCNVTROCAVWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=C[N+]2=O)[O-]

Origin of Product

United States

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